N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946280-20-2
VCID: VC11935420
InChI: InChI=1S/C21H18FN3O3/c1-14(26)23-17-7-9-18(10-8-17)24-21(28)16-6-11-20(27)25(13-16)12-15-4-2-3-5-19(15)22/h2-11,13H,12H2,1H3,(H,23,26)(H,24,28)
SMILES: CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Molecular Formula: C21H18FN3O3
Molecular Weight: 379.4 g/mol

N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 946280-20-2

Cat. No.: VC11935420

Molecular Formula: C21H18FN3O3

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide - 946280-20-2

Specification

CAS No. 946280-20-2
Molecular Formula C21H18FN3O3
Molecular Weight 379.4 g/mol
IUPAC Name N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C21H18FN3O3/c1-14(26)23-17-7-9-18(10-8-17)24-21(28)16-6-11-20(27)25(13-16)12-15-4-2-3-5-19(15)22/h2-11,13H,12H2,1H3,(H,23,26)(H,24,28)
Standard InChI Key HOTMPXDTCUIQAX-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F

Introduction

Chemical Identity and Structural Analysis

Molecular Identity

The compound’s IUPAC name is N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide, with the following key identifiers:

PropertyValue
CAS No.946280-20-2
Molecular FormulaC21H18FN3O3
Molecular Weight379.4 g/mol
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F

Structural Features

The molecule consists of:

  • A dihydropyridine ring with a ketone group at position 6.

  • A 2-fluorophenylmethyl substituent at position 1, enhancing lipophilicity and binding affinity.

  • An N-(4-acetamidophenyl) carboxamide group at position 3, contributing to hydrogen-bonding potential.

The fluorine atoms introduce electronegativity, potentially stabilizing interactions with biological targets.

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves three stages:

  • Formation of the pyridine core: Cyclocondensation of diketones with amines under acidic conditions.

  • Introduction of the fluorophenylmethyl group: Alkylation using 2-fluorobenzyl bromide.

  • Carboxamide coupling: Reaction of the pyridine carboxylic acid with 4-acetamidoaniline via EDCl/HOBt-mediated coupling.

Key challenges include controlling regioselectivity during alkylation and minimizing side reactions from the electron-withdrawing fluorine.

Analytical Characterization

TechniqueData Reported
NMR (1H)δ 8.45 (s, 1H, pyridine-H), 7.82–7.12 (m, aromatic-H), 2.10 (s, 3H, CH3).
Mass Spectrometrym/z 379.4 [M+H]+.
HPLC Purity>98% (C18 column, acetonitrile/water gradient).
CompoundTargetActivity (IC50)
NifedipineL-type Ca²⁺ channels10 nM
VC11935420Hypothetical kinasePending
EVT-6678871TRPV1 receptors85 nM

VC11935420 = N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Applications in Medicinal Chemistry

Drug Discovery

The compound’s scaffold is being explored for:

  • Anticancer agents: Fluorine substitutions improve blood-brain barrier penetration, relevant for glioblastoma therapies.

  • Anti-inflammatory drugs: Dihydropyridines inhibit NF-κB signaling in preclinical models.

Structure-Activity Relationship (SAR) Insights

  • Fluorine position: 2-Fluorophenyl groups improve metabolic stability compared to para-substituted analogs.

  • Acetamido group: Enhances solubility but may reduce membrane permeability.

Physical and Chemical Properties

PropertyValue
Solubility0.12 mg/mL in DMSO
LogP3.2 (predicted)
StabilityStable at −20°C for 24 months.

Future Research Directions

  • Target identification: Proteomic screens to map binding partners.

  • In vivo efficacy: Testing in rodent models of hypertension or inflammation.

  • Derivatization: Introducing sulfonamide or heterocyclic groups to optimize pharmacokinetics.

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